2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound characterized by its unique pyrrolo[3,4-b]pyridine core structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of a chlorine atom, which enhances its reactivity and versatility as an intermediate for synthesizing various biologically active molecules. Its molecular formula is , and it has a molecular weight of approximately 182.60 g/mol.
This compound can be synthesized through various chemical methods, primarily involving cyclization reactions of appropriate precursors under specific conditions. It has garnered interest in scientific research due to its structural properties that allow for further functionalization and exploration in drug development.
2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is classified as a heterocyclic compound, specifically within the pyrrolo[3,4-b]pyridine family. Its classification is significant as it relates to its chemical behavior and potential interactions in biological systems.
The synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves cyclization reactions starting from 2-chloropyridine and suitable amines. One common synthetic route includes:
The reaction conditions often employ strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran. In an industrial context, continuous flow processes are utilized to optimize yield and purity by maintaining precise control over reaction parameters such as temperature and pressure.
The molecular structure of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one features a fused pyrrolidine and pyridine ring system with a chlorine substituent at the second position. This configuration contributes to its unique chemical properties.
2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo several types of chemical reactions:
For substitution reactions, reagents like sodium azide or potassium thiolate in polar aprotic solvents are commonly used. Oxidation may involve potassium permanganate or hydrogen peroxide, while reduction can utilize lithium aluminum hydride or sodium borohydride.
While specific literature on the mechanism of action for 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is limited, it is hypothesized that its structural similarity to biologically active compounds allows it to interact with various biological targets. Its potential as an allosteric modulator of muscarinic receptors suggests that it may influence receptor activity without directly activating them, which could lead to therapeutic applications in neurology .
The physical properties of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one include:
The chemical properties include:
2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several significant applications in scientific research:
Pyrrolo[3,4-b]pyridines represent a significant class of nitrogen-dense heterocycles characterized by a fused bicyclic system comprising pyrrole and pyridine rings. The core scaffold features a pyrrolidine moiety fused to the b-face of a pyridine ring, creating a planar electron-deficient system with distinctive physicochemical properties. The compound 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (C₇H₅ClN₂O, MW 168.58 g/mol) exemplifies this structural class, featuring a chlorine substituent at the 2-position and a lactam functionality across positions 5 and 7 [4] [6]. This molecular architecture exists in a tautomeric equilibrium between 5H- and 7H- forms, with crystallographic evidence confirming preferential lactam formation at N5-C7 in the solid state [9].
Table 1: Structural Characteristics of 2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular Formula | C₇H₅ClN₂O | Elemental Analysis |
Molecular Weight | 168.58 g/mol | Mass Spectrometry |
CAS Registry Number | 1256811-82-1 | Chemical Database |
Tautomeric Forms | 5H/7H-lactam equilibrium | X-ray Crystallography |
Ring Fusion Angle | ~120° | Computational Modeling |
SMILES Notation | O=C1NCC2=NC(Cl)=CC=C21 | Canonical Representation |
The bicyclic system displays moderate aromatic character with significant electron delocalization throughout the π-system. The chlorine substituent introduces electronic asymmetry that polarizes the ring system, enhancing its dipole moment to approximately 4.5 Debye as calculated by density functional theory (DFT) methods . This polarization directly influences the compound's solubility profile (predicted log S = -1.73) and crystal packing efficiency, with the chlorine atom participating in halogen bonding networks that stabilize the solid-state structure [4].
Halogen atoms, particularly chlorine, serve as strategic functional handles in heterocyclic chemistry due to their moderate electron-withdrawing nature (σₘ = 0.37) and versatile reactivity profiles. The 2-chloro substituent in pyrrolo[3,4-b]pyridin-7-one derivatives exerts three primary chemical effects:
The chlorine substituent significantly modifies the compound's physicochemical profile, increasing lipophilicity (experimental log P = 0.98) compared to the unsubstituted parent compound (log P = 0.45) while maintaining aqueous solubility within pharmacologically acceptable ranges (3.14 mg/mL) [4] . This balanced solubility-lipophilicity profile makes 2-chloro derivatives particularly valuable in drug discovery campaigns.
The 2-chloro-pyrrolopyridinone scaffold has emerged as a privileged structural motif in medicinal chemistry due to its dual functionality as a hydrogen bond acceptor/donor system and its capacity for diverse derivatization. Key medicinal chemistry applications include:
Table 2: Comparative Analysis of Pyrrolopyridinone Derivatives in Medicinal Chemistry
Compound | Molecular Target | Key Structural Feature | Advantage over 2-Chloro Derivative |
---|---|---|---|
2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one | MCH-R1 precursor | Versatile C2 position | N/A (Reference Compound) |
6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | Undisclosed | Extended fused ring system | Enhanced target affinity |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | M4 mAChR modulator | Unsubstituted core | Reduced molecular weight |
(7S)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazin-5-one | Undisclosed | Chiral center at C7 | Stereoselective binding |
The synthetic accessibility of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (commercially available at ≥97% purity) combined with its favorable drug-like properties (TPSA = 41.99 Ų, H-bond donors = 1, H-bond acceptors = 2) makes it an attractive starting point for lead optimization programs [4] . Computational ADMET profiling predicts high gastrointestinal absorption (91%) and blood-brain barrier permeability (log BB = 0.32), suggesting potential applications in both peripheral and central nervous system targets .
Table 3: Drug-Likeness Profile of 2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Property | Value | Prediction Model | Pharmacological Relevance |
---|---|---|---|
Molecular Weight | 168.58 g/mol | Lipinski's Rule of Five | Optimal for fragment-based design |
Topological Polar Surface Area | 41.99 Ų | Ertl's Method | Moderate passive diffusion |
Calculated log P | 0.98 | XLOGP3 Algorithm | Balanced lipophilicity |
H-Bond Acceptors | 2 | Pharmacophore Analysis | Target interaction capability |
H-Bond Donors | 1 | Pharmacophore Analysis | Target interaction capability |
GI Absorption | High (91%) | BOILED-Egg Model | Oral bioavailability potential |
BBB Permeability | Yes (log BB = 0.32) | BOILED-Egg Model | CNS target engagement potential |
CYP1A2 Inhibition | Yes (Probability: 0.78) | SVM Prediction Model | Drug-drug interaction consideration |
The versatility of this scaffold is further demonstrated in its application across multiple therapeutic areas, including metabolic disorders, CNS diseases, and oncology. The synthetic methodology developed for its functionalization—particularly palladium-catalyzed cross-coupling reactions at the C2 position—provides medicinal chemists with efficient pathways to diverse compound libraries for biological screening [3] .
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8